Cas no 2166848-88-8 (Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate)

Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate is a fluorinated benzoate ester derivative with a bromo and ethoxy substitution pattern. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its key structural features—the bromo and fluoro substituents—enhance reactivity in cross-coupling reactions, while the ethoxy group offers additional functionalization potential. The ethyl ester moiety provides stability and solubility in organic solvents, facilitating further transformations. This compound is valued for its versatility in constructing complex aromatic frameworks, making it a useful building block in medicinal chemistry and material science applications. Proper handling under inert conditions is recommended due to its sensitivity.
Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate structure
2166848-88-8 structure
商品名:Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate
CAS番号:2166848-88-8
MF:C11H12BrFO3
メガワット:291.11
CID:5076625

Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate
    • インチ: 1S/C11H12BrFO3/c1-3-15-9-6-7(12)5-8(10(9)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3
    • InChIKey: MJJGKCCWLRTQFR-UHFFFAOYSA-N
    • ほほえんだ: C(OCC)(=O)C1=CC(Br)=CC(OCC)=C1F

Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR021Q02-250mg
Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate
2166848-88-8 95%
250mg
$677.00 2025-02-12
Aaron
AR021Q02-500mg
Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate
2166848-88-8 95%
500mg
$770.00 2025-02-12

Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate 関連文献

Ethyl 5-bromo-3-ethoxy-2-fluorobenzoateに関する追加情報

Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate: A Comprehensive Overview

Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate, with the CAS number 2166848-88-8, is a complex organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzoate ester functional group, along with substituents such as bromine, ethoxy, and fluorine atoms. These substituents contribute to its diverse chemical properties and potential applications.

The molecular structure of Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate is a key factor in determining its reactivity and stability. The presence of the ester group (-COOEt) makes it susceptible to hydrolysis under certain conditions, while the halogen atoms (bromine and fluorine) introduce electron-withdrawing effects that influence the compound's electronic properties. Recent studies have explored the role of these substituents in modulating the compound's behavior in various chemical reactions, particularly in nucleophilic aromatic substitution and electrophilic aromatic substitution reactions.

One of the most notable applications of Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate is in the synthesis of bioactive compounds. Researchers have utilized this compound as an intermediate in the development of potential drug candidates targeting various diseases, including cancer and infectious diseases. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising anti-proliferative activity against human cancer cell lines. The bromine and fluorine substituents play a crucial role in enhancing the compound's bioavailability and selectivity.

In addition to its pharmaceutical applications, Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate has also found use in materials science. Its ability to form stable ester linkages makes it a valuable component in the synthesis of advanced polymers and coatings. Recent advancements in polymer chemistry have highlighted its potential as a building block for creating high-performance materials with tailored mechanical and thermal properties.

The synthesis of Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent halogenation. These methods have been optimized to improve yield and purity, ensuring that the compound meets the stringent requirements of modern chemical research. Furthermore, green chemistry principles have been increasingly applied to minimize waste and reduce environmental impact during its production.

From an environmental perspective, understanding the fate and transport of Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate in natural systems is crucial for assessing its potential ecological risks. Recent studies have investigated its biodegradation pathways under aerobic and anaerobic conditions, revealing that microbial communities play a significant role in breaking down this compound into less harmful byproducts.

In conclusion, Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as an important tool for future research and development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to make even greater contributions to the fields of chemistry and materials science.

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